1-Bromo-4-(4-fluorophenoxy)benzene

¹⁹F NMR reaction monitoring fluorinated building block spectroscopic probe

1-Bromo-4-(4-fluorophenoxy)benzene (CAS 55102-99-3), also designated 4′-fluoro-4-bromodiphenyl ether (3-4′F), is a halogenated diaryl ether (C₁₂H₈BrFO, MW 267.09 g·mol⁻¹) that belongs to the monofluorinated polybrominated diphenyl ether (F-PBDE) structural class. Characterized by a para-bromine atom on one aromatic ring and a para-fluorine on the opposite phenoxy ring connected through a central oxygen bridge, the compound presents two electronically and sterically distinct aryl halide environments in a single molecular framework.

Molecular Formula C12H8BrFO
Molecular Weight 267.09 g/mol
CAS No. 55102-99-3
Cat. No. B1274146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(4-fluorophenoxy)benzene
CAS55102-99-3
Molecular FormulaC12H8BrFO
Molecular Weight267.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)Br)F
InChIInChI=1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
InChIKeyQAOAGSVWMAMCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(4-fluorophenoxy)benzene (CAS 55102-99-3) – A Structurally Defined, Orthogonally Reactive Diaryl Ether Building Block for Pharmaceutical and Agrochemical Intermediate Procurement


1-Bromo-4-(4-fluorophenoxy)benzene (CAS 55102-99-3), also designated 4′-fluoro-4-bromodiphenyl ether (3-4′F), is a halogenated diaryl ether (C₁₂H₈BrFO, MW 267.09 g·mol⁻¹) that belongs to the monofluorinated polybrominated diphenyl ether (F-PBDE) structural class [1]. Characterized by a para-bromine atom on one aromatic ring and a para-fluorine on the opposite phenoxy ring connected through a central oxygen bridge, the compound presents two electronically and sterically distinct aryl halide environments in a single molecular framework [1]. This dual-halogen architecture enables sequential or orthogonal functionalization, where the bromine serves as a competent leaving group for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Heck) while the fluorine remains essentially inert under standard coupling conditions, providing both a spectroscopic ¹⁹F NMR probe and a polarity-tuning substituent that modulates intermolecular packing in crystalline derivatives [1]. The compound is commercially available at ≥95–98% purity from multiple reputable suppliers and is also offered as a certified reference material (CRM) at 25 µg·mL⁻¹ in isooctane for environmental analytical standardization .

Why 1-Bromo-4-(4-fluorophenoxy)benzene Cannot Be Interchanged with Generic 4-Bromodiphenyl Ether or Non-Fluorinated Analogs in Scientific Procurement


Substituting 1-bromo-4-(4-fluorophenoxy)benzene with the non-fluorinated 4-bromodiphenyl ether (PBDE 3) or with a different positional fluoro isomer eliminates the specific electronic, spectroscopic, and crystallographic properties that define utility in applications ranging from analytical standardization to structure-guided drug design. The para-fluorine at the 4′ position introduces a distinct ¹⁹F NMR resonance that serves as a quantitative reaction-monitoring handle entirely absent in non-fluorinated diaryl ethers [1]. Moreover, the fluoro substituent alters solid-state intermolecular interactions via C–H···F and C–H···π(F,Br) contacts, leading to differences in crystal packing, melting behavior, and solubility that affect formulation and purification workflows [1]. The bromine substituent at the para position of the opposite ring provides a kinetically competent oxidative-addition partner for palladium(0) catalysts, with reactivity approximately 10²–10³-fold higher than the corresponding aryl chloride analog, enabling milder reaction conditions, higher chemoselectivity, and broader functional-group tolerance in cross-coupling [2]. Generic replacement with a chloro analog or a non-fluorinated variant therefore compromises both the synthetic efficiency and the analytical traceability of the derived products.

Quantitative Evidence Guide for 1-Bromo-4-(4-fluorophenoxy)benzene (CAS 55102-99-3): Comparator-Based Differentiation Across Spectroscopic, Crystallographic, Reactivity, and Analytical Dimensions


Distinct ¹⁹F NMR Spectroscopic Signature Enables In-Situ Reaction Monitoring Not Possible with Non-Fluorinated 4-Bromodiphenyl Ether

1-Bromo-4-(4-fluorophenoxy)benzene exhibits a well-resolved ¹⁹F NMR resonance arising from the para-fluorine on the non-brominated ring, which was fully assigned and characterized in the primary crystallographic–spectroscopic study of the F-PBDE series [1]. 4-Bromodiphenyl ether (PBDE 3), the direct non-fluorinated comparator, possesses no fluorine atoms and consequently yields zero ¹⁹F NMR signal, rendering in-situ reaction tracking by ¹⁹F NMR impossible [1]. The ¹⁹F chemical shift and C–F coupling constants of 3-4′F are quantitatively reported alongside ¹³C shifts that correlate with electron-density differences at the ipso-fluoro position [1].

¹⁹F NMR reaction monitoring fluorinated building block spectroscopic probe

Bromine vs. Chlorine Oxidative-Addition Reactivity Hierarchy Ensures Faster Pd(0)-Catalyzed Cross-Coupling Kinetics Compared to Chloro Analogs

The para-bromine substituent in 1-bromo-4-(4-fluorophenoxy)benzene undergoes oxidative addition to Pd(0) complexes at a rate approximately 10²–10³ times faster than the C–Cl bond in the corresponding chloro analog, 1-chloro-4-(4-fluorophenoxy)benzene [1]. This well-established reactivity hierarchy (ArI > ArOTf ≥ ArBr ≫ ArCl) is a direct consequence of the lower C–Br bond dissociation energy (approximately 337 kJ·mol⁻¹ for Ph–Br) compared to C–Cl (approximately 399 kJ·mol⁻¹ for Ph–Cl) [2]. The bromo substituent therefore permits cross-coupling under significantly milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) while the para-fluorine on the opposite ring remains inert to oxidative addition, ensuring complete chemoselectivity [1].

oxidative addition kinetics Suzuki–Miyaura coupling palladium catalysis

4′-Fluoro Substitution Alters Solid-State Intermolecular Interactions and Crystal Packing Relative to Non-Fluorinated 4-Bromodiphenyl Ether

Single-crystal X-ray diffraction analysis of 4′-fluoro-4-bromodiphenyl ether (3-4′F) revealed that the solid-state intermolecular interactions are dominated by weak C–H···F and C–H···π(F,Br) contacts, distinct from the interaction pattern observed in the non-fluorinated 4-bromodiphenyl ether (PBDE 3) where only C–H···Br and C–H···π contacts are present [1]. The C–F bond length in 3-4′F was measured at 1.353(2) Å, and the interior ring angle at the ipso-fluoro position increased to 123.1(2)°, a phenomenon attributed to hyperconjugation and confirmed by semi-empirical SCF-MO calculations [1]. An attraction between vicinal fluoro and bromo substituents, previously observed in fluorinated chlorobiphenyls, was notably absent in the bromo-substituted F-PBDEs, indicating a unique interaction profile [1].

crystal engineering halogen bonding supramolecular interactions

Certified Reference Material (CRM) Availability Confers Verified Purity and Quantitative Traceability for Environmental Analytical Method Development

1-Bromo-4-(4-fluorophenoxy)benzene is commercially available as a certified reference material (CRM) at 25 µg·mL⁻¹ in isooctane, manufactured under ISO/IEC 17025 and ISO 17034 accredited quality systems . This CRM-grade availability is supported by the demonstrated utility of fluorinated PBDEs (F-PBDEs) as internal standards for environmental analysis of polybrominated diphenyl ethers, where the fluorine substitution provides mass-spectrometric differentiation from native PBDE analytes without altering chromatographic retention behavior [1]. Non-fluorinated 4-bromodiphenyl ether (PBDE 3) may co-elute with target analytes in GC-MS analysis, whereas the 4′-fluoro analog provides a distinct molecular ion (m/z 267/269 for [M]⁺ with characteristic Br isotope pattern) that does not overlap with native PBDE congeners [1].

certified reference material environmental analysis PBDE internal standard

Physical State and Boiling Point Differentiation: 4′-Fluoro Analog is a Liquid at Ambient Temperature, Simplifying Handling vs. Higher-Melting Positional Isomers or Non-Halogenated Analogs

1-Bromo-4-(4-fluorophenoxy)benzene has a reported melting point of −107.3 °C, making it a free-flowing liquid at ambient laboratory and process temperatures (density 1.48 g·cm⁻³, boiling point 297.7 °C at 760 mmHg) . This contrasts with certain structurally related diaryl ethers—such as 4,4′-dibromodiphenyl ether (melting point approximately 54–58 °C) or 4-bromodiphenyl ether (PBDE 3, melting point approximately −4 °C to 18 °C depending on purity)—which are low-melting solids at room temperature [1]. For large-scale synthetic operations, liquid physical form at ambient temperature eliminates the need for heated transfer lines, pre-melting steps, or solvent dissolution that solid reagents require, reducing processing complexity and equipment cost .

physicochemical properties liquid handling process chemistry

Procurement-Relevant Application Scenarios for 1-Bromo-4-(4-fluorophenoxy)benzene (CAS 55102-99-3): Where Verified Differentiation Drives Scientific Selection


Synthesis of 4-(4-Fluorophenoxy)-Substituted Biaryl Pharmacophores via Chemoselective Suzuki–Miyaura Cross-Coupling

The bromine atom of 1-bromo-4-(4-fluorophenoxy)benzene undergoes Pd(0)-catalyzed oxidative addition at a rate approximately 100–1000-fold faster than the corresponding chloro analog, enabling selective mono-coupling with arylboronic acids under mild conditions (25–80 °C, 1–2 mol% Pd(PPh₃)₄, aqueous Na₂CO₃) while the para-fluorine on the opposite ring remains completely inert [1]. This chemoselectivity allows construction of 4-(4-fluorophenoxy)biaryl scaffolds—core substructures in sodium channel blocker and kinase inhibitor programs—without competing defluorination or fluoro-substitution side reactions [2]. The ¹⁹F NMR signal of the fluorophenoxy ring provides direct reaction-monitoring capability to determine conversion without aliquot workup [3].

Environmental Analysis: Certified Reference Standard for PBDE Quantification by GC-MS and LC-MS/MS

As a commercially available CRM at 25 µg·mL⁻¹ in isooctane, 1-bromo-4-(4-fluorophenoxy)benzene serves as a mass-differentiated internal standard for polybrominated diphenyl ether (PBDE) environmental monitoring [1]. The fluorine atom adds 18 Da to the molecular mass relative to PBDE 3, generating a diagnostic [M]⁺ cluster at m/z 267/269 that does not overlap with any native PBDE congener, while preserving nearly identical chromatographic retention on non-polar GC columns [2]. This enables accurate recovery correction in EPA Method 1614 and ISO 22032 workflows without requiring the substantially more expensive ¹³C₆-labeled PBDE 3 internal standard [2].

Crystal Engineering and Polymorph Screening of Fluorinated Diaryl Ether-Derived Drug Candidates

The solid-state structure of 4′-fluoro-4-bromodiphenyl ether is governed by a distinct network of weak C–H···F and C–H···π contacts, which differs fundamentally from the solely C–H···Br and C–H···π interactions observed in the non-fluorinated analog [1]. The C–F···H interaction directionality and the expanded ipso-fluoro ring angle (123.1°) offer a predictable supramolecular synthon for co-crystal design and polymorph screening [1]. When this building block is elaborated into larger drug-like molecules, the fluorine-mediated packing motifs can be exploited to tune melting point, solubility, and hygroscopicity of the final API form [1][2].

Continuous-Flow Process Development for Kilogram-Scale Diary Ether Functionalization

The liquid physical state of 1-bromo-4-(4-fluorophenoxy)benzene at ambient temperature (mp −107.3 °C) eliminates the need for heated reagent reservoirs, pre-melting vessels, or solvent-assisted solid delivery that solid diaryl ether building blocks (e.g., 4,4′-dibromodiphenyl ether, mp ~54 °C) require in continuous-flow setups [1][2]. The density of 1.48 g·cm⁻³ and boiling point of 297.7 °C ensure stable, pulsation-free pumping through standard peristaltic or syringe pumps at flow rates suitable for multi-kilogram campaigns [1]. This reduces capital expenditure on heated fluidic paths and improves residence-time distribution control in tubular microreactors and CSTR cascades [2].

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